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molecular formula C13H21NO3 B8723886 Cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate CAS No. 820232-26-6

Cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate

Cat. No. B8723886
M. Wt: 239.31 g/mol
InChI Key: VVJUBADSDVPPAE-UHFFFAOYSA-N
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Patent
US07439368B2

Procedure details

To 4-(2-pyrrolidon-1-yl)cyclohexylcarboxylic acid are added ethanol (30 mL, 10V/W) and conc. sulfuric acid (0.4 g, 0.2 W/W), and the mixture is heated to reflux for 3.5 hours. After cooling the reaction solution to 10° C., sodium bicarbonate (powder) is thereto added. After foaming is stopped, ethanol is evaporated under reduced pressure. The residue is extracted with ethyl acetate and saturated brine. The resultant solution is dried over magnesium sulfate and evaporated to remove the solvent under reduced pressure to give ethyl 4-(2-pyrrolidon-1-yl)cyclohexylcarboxylate (oil, 2.3 g, 102%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH:7]2[CH2:12][CH2:11][CH:10]([C:13]([OH:15])=[O:14])[CH2:9][CH2:8]2)[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+].[CH2:26](O)[CH3:27]>>[N:1]1([CH:7]2[CH2:8][CH2:9][CH:10]([C:13]([O:15][CH2:26][CH3:27])=[O:14])[CH2:11][CH2:12]2)[CH2:5][CH2:4][CH2:3][C:2]1=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C(CCC1)=O)C1CCC(CC1)C(=O)O
Name
Quantity
0.4 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
ethanol is evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with ethyl acetate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant solution is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(C(CCC1)=O)C1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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